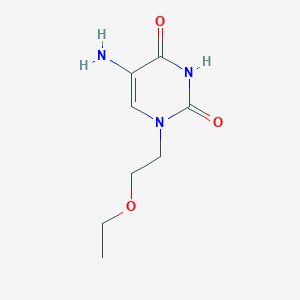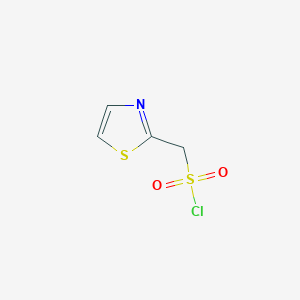![molecular formula C8H13ClN2 B13635533 5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride](/img/structure/B13635533.png)
5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the azaspiro structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride typically involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is known for being highly exothermic and releasing significant amounts of gas, which necessitates careful control of reaction conditions . The use of a microreaction system has been shown to improve the efficiency and safety of this synthesis by allowing precise control over droplet dispersion, temperature, reaction time, and phase separation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis. This method offers several advantages over traditional batch synthesis, including higher concentration of the product, improved safety, and better process control .
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophilic aminating agent, reacting with nucleophiles such as nitrogen, sulfur, carbon, and oxygen nucleophiles . This reactivity is due to the presence of the azaspiro structure, which imparts unique electronic properties to the compound.
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride: This compound shares a similar spiro structure but has a carboxylic acid group instead of a carbonitrile group.
1-Oxa-2-azaspiro[2.5]octane: This compound contains an oxygen atom in the spiro structure and is used as an electrophilic aminating agent.
Uniqueness
5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride is unique due to its carbonitrile group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where the carbonitrile functionality is required.
Properties
Molecular Formula |
C8H13ClN2 |
|---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
5-azaspiro[2.5]octane-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c9-5-7-4-8(7)2-1-3-10-6-8;/h7,10H,1-4,6H2;1H |
InChI Key |
KRAAFZDUBLRLLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2C#N)CNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride](/img/structure/B13635493.png)



![4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B13635520.png)

